Salicylidene salicylhydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- Su fórmula química sugiere un compuesto de escandio(II) como [Sc²⁺][S²⁻], pero se describe más precisamente como un compuesto pseudoiónico que contiene [Sc³⁺][S²⁻].

- El electrón restante ocupa la banda de conducción del sólido .

Monosulfuro de escandio: (ScS) es un compuesto sólido de color dorado.

Mecanismo De Acción

Target of Action

Salicylidene salicylhydrazide (SCS) is a potent, allosteric, and selective inhibitor of β1-containing GABAA receptors . The GABAA receptor is a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

SCS interacts with its targets in a selective manner. It has been found to inhibit GABAA receptors containing the β1 subunit . The presence of a β1 subunit is paramount for the inhibition, with changes between α1 and α2, γ1 and γ2, and the presence of a θ subunit having little effect . It is also a chelator of metal ions .

Biochemical Pathways

SCS affects the GABAergic pathway, which plays a crucial role in neuronal signaling. By inhibiting β1-containing GABAA receptors, SCS can modulate the inhibitory effects of GABA in the central nervous system . This could potentially affect various physiological processes, including mood regulation, muscle tone, and sleep cycles.

Pharmacokinetics

Factors such as solubility, stability, and molecular weight can influence how well a compound is absorbed and distributed within the body, how it is metabolized, and how quickly it is excreted .

Result of Action

The molecular and cellular effects of SCS’s action primarily involve the modulation of GABAergic signaling. By selectively inhibiting β1-containing GABAA receptors, SCS can alter neuronal excitability and neurotransmission . In addition, SCS has been found to produce significant protection on tonic, phasic, and capsaicin nociception in a dose-dependent manner in animal models .

Análisis Bioquímico

Biochemical Properties

Salicylidene salicylhydrazide interacts with β1-containing GABAA receptors . It has been found to inhibit these receptors in a selective manner . The presence of a β1 subunit is paramount for the inhibition .

Cellular Effects

This compound has been found to have effects on various types of cells. It has been reported to inhibit the growth of human colon adenocarcinoma cells . In addition, it has been found to have toxicological effects on the male reproductive system in Albino male BALB/c mice .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with β1-containing GABAA receptors . It does not bind within the channel region, suggesting that it binds allosterically to a novel site on the GABAA receptor . Threonine 255 and isoleucine 308 within the β1 subunit are required for inhibition by this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been administered to male BALB/c mice at doses of 5, 25, and 50 mg/kg for 7 and 14 days . After 14 days, the 50 mg/kg dose of this compound was associated with vacuolization and loosening of germinal epithelium .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dose of 50 mg/kg, this compound was associated with mild-to-moderate histopathological aberrations .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not clearly defined in the literature. It is known to interact with β1-containing GABAA receptors , which play a crucial role in the central nervous system.

Métodos De Preparación

- El monosulfuro de escandio se puede sintetizar calentando una mezcla de escandio metálico y azufre en polvo en ausencia de aire a 1150 °C durante 70 horas:

Sc+S→ScS

Propiedades

Número CAS |

3232-36-8 |

|---|---|

Fórmula molecular |

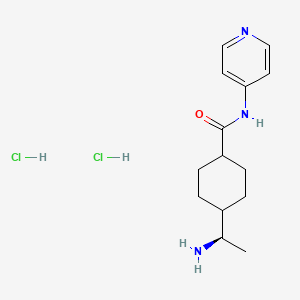

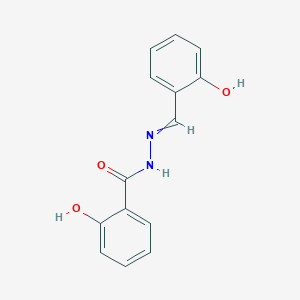

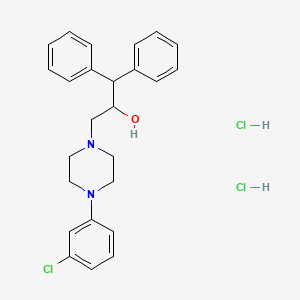

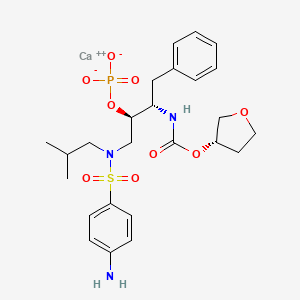

C14H12N2O3 |

Peso molecular |

256.26 g/mol |

Nombre IUPAC |

2-hydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C14H12N2O3/c17-12-7-3-1-5-10(12)9-15-16-14(19)11-6-2-4-8-13(11)18/h1-9,17-18H,(H,16,19)/b15-9- |

Clave InChI |

OMCYEZUIYGPHDJ-DHDCSXOGSA-N |

SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)O |

SMILES isomérico |

C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC=CC=C2O)O |

SMILES canónico |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2O)O |

Key on ui other cas no. |

3232-36-8 |

Pictogramas |

Irritant |

Sinónimos |

Salicylidene salicylhydrazide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Salicylidene Salicylhydrazide and how does it interact with this target?

A: this compound acts as a selective inhibitor of GABAA receptors containing the β1 subunit []. While its exact mechanism is not fully elucidated, it acts as an antagonist, blocking the binding of GABA to these receptors. This action prevents the usual inhibitory effects of GABA, leading to neuronal excitation.

Q2: What are the potential consequences of this compound's interaction with its target in a biological context?

A: Blocking GABAA receptors can lead to a variety of effects, with the most notable being increased neuronal excitability. This can manifest as convulsions, highlighting the potential for this compound to induce such effects [].

Q3: What research has been done on this compound's effects on living organisms?

A: Studies in albino mice have explored the potential toxicological effects of this compound on the male reproductive system [, ]. These studies involved administering varying doses of the compound to mice and examining the histological changes in their testes after 7 and 14 days.

Q4: What were the key findings of the studies investigating this compound's effects on the male reproductive system in mice?

A: The research indicated that while lower doses of this compound did not produce significant changes, a higher dose (50 mg/kg) administered over 14 days was associated with mild-to-moderate testicular toxicity [, ]. This was evidenced by histological changes such as vacuolization and loosening of the germinal epithelium.

Q5: Is this compound considered safe based on the available research?

A: While the studies in mice suggest that this compound might be relatively safe at lower doses and shorter durations, the observed testicular toxicity at a higher dose highlights the need for further research to fully assess its safety profile [, ]. Further investigation is crucial to determine the potential long-term effects and to establish safe dosage limits.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid](/img/structure/B1662235.png)